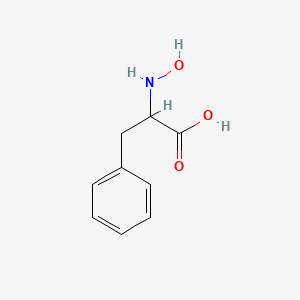

2-(Hydroxyamino)-3-phenylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Hydroxyamino)-3-phenylpropanoic acid is an organic compound that belongs to the class of hydroxyamino acids It features a hydroxyamino group (-NH-OH) attached to the second carbon of a 3-phenylpropanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-phenylpropanoic acid derivatives. For instance, the reaction of 3-phenylpropanoic acid with hydroxylamine under acidic conditions can yield the desired hydroxyamino acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the hydroxyamino group.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of biocatalysts, where enzymes such as hydroxylases are employed to selectively hydroxylate the precursor compounds. This enzymatic approach offers high regioselectivity and can be conducted under milder conditions compared to traditional chemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Hydroxyamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The hydroxyamino group can be reduced to an amino group.

Substitution: The hydroxyamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of this compound.

Reduction: 2-Amino-3-phenylpropanoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Biochemical Applications

Antimicrobial Properties:

Research indicates that derivatives of 2-(Hydroxyamino)-3-phenylpropanoic acid exhibit significant antimicrobial activity. For instance, the compound (R)-2-hydroxy-3-phenylpropionic acid has been shown to be effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria, as well as fungi. This antimicrobial property is particularly valuable in developing new antibiotics or preservatives in food and pharmaceutical industries .

Biosynthesis Studies:

Recent studies have focused on the biosynthesis of (R)-2-hydroxy-3-phenylpropionic acid using recombinant Escherichia coli. The research demonstrated that a biphasic system involving an organic solvent (n-octane) significantly enhances the yield of the compound compared to traditional aqueous systems. This method not only improves productivity but also alleviates the inhibitory effects during synthesis .

Pharmaceutical Applications

Chiral Pharmacophores:

this compound serves as a key intermediate in synthesizing various pharmaceutical compounds. It plays a crucial role in developing peroxisome proliferator-activated receptor (PPAR) agonists, which are important for treating metabolic disorders such as Type 2 diabetes and dyslipidemia. The compound's ability to act as a chiral building block allows for the creation of optically active derivatives that enhance therapeutic efficacy .

Case Study: PPAR Agonists Development

A notable application is in the synthesis of PPAR dual agonists, which have shown promise in managing glucose levels and lipid profiles. For example, Saraglitazar has been approved for treating diabetic dyslipidemia in India, showcasing the practical implications of utilizing this compound in drug development .

Chemical Synthesis

Synthesis Techniques:

The synthesis of this compound can be achieved through various methodologies, including one-pot reactions that maintain high diastereoselectivity. Recent advancements have highlighted the use of N,N-dibenzyl-L-phenylalaninal in combination with H-MAC reagents to yield high-purity products with significant anti diastereoselectivity .

| Methodology | Yield (%) | Diastereomer Ratio (syn/anti) |

|---|---|---|

| One-pot MAC with Alcohols | Up to 95 | 10:90 |

| Oxyhomologation | Up to 89 | <2:98 |

| Biocatalytic Synthesis | >30 | Not specified |

Mécanisme D'action

The mechanism of action of 2-(Hydroxyamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The compound may also act as a ligand, binding to receptors and modulating their activity. These interactions can affect various biochemical pathways, leading to diverse biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-phenylpropanoic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

3-Phenylpropanoic acid: Lacks both the hydroxy and amino groups, making it less reactive in certain chemical reactions.

2-Hydroxy-3-phenylpropanoic acid: Contains a hydroxy group but lacks the amino group, leading to different properties and applications.

Uniqueness

2-(Hydroxyamino)-3-phenylpropanoic acid is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar compounds.

Activité Biologique

2-(Hydroxyamino)-3-phenylpropanoic acid (HAPPA) is a compound of significant interest in biochemical research due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

HAPPA is characterized by the presence of both hydroxy and amino groups, which contribute to its distinct chemical reactivity. The molecular formula is C9H11NO3, with a molecular weight of 181.19 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that HAPPA exhibits various biological activities, including:

- Antioxidant Properties : HAPPA has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anticancer Effects : Preliminary studies suggest that HAPPA can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : HAPPA demonstrates activity against several bacterial strains, indicating potential as an antimicrobial agent.

The biological mechanisms underlying the activities of HAPPA are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : HAPPA may inhibit key enzymes involved in cellular metabolism, leading to reduced cell viability in cancer cells.

- Modulation of Signaling Pathways : It may affect pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway.

Data Table: Biological Activities of HAPPA

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal examined the effects of HAPPA on human breast cancer cells (MCF-7). The results indicated that treatment with HAPPA resulted in a significant decrease in cell viability and induced apoptosis through caspase activation. This suggests its potential as a therapeutic agent in breast cancer treatment.

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of HAPPA against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, highlighting its potential use in treating infections caused by these bacteria.

Propriétés

IUPAC Name |

2-(hydroxyamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPJSQTVPKSYCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.